Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester
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Overview
Description
Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester is a chemical compound that features a sulfamic acid group esterified with a chiral (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl moiety. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester typically involves the esterification of sulfamic acid with the corresponding alcohol. The reaction conditions often require the use of a dehydrating agent to facilitate the esterification process. Common reagents include sulfur trioxide and sulfuric acid, which react with urea to form sulfamic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where sulfamic acid is reacted with (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanol under controlled conditions. The process may include purification steps such as recrystallization or distillation to obtain the desired ester in high purity.
Chemical Reactions Analysis
Types of Reactions
Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like thiophenols can react with the trifluoromethyl group under visible light irradiation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Investigated for its potential biological activity due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential use in pharmaceuticals, especially in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to increased biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Shares the trifluoromethyl group and is used in similar chemical reactions.
(S)-Fluoxetine: Contains a trifluoromethylphenyl group and is used as an antidepressant.
Uniqueness
Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester is unique due to its combination of a sulfamic acid group and a chiral trifluoromethylated ester. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
648918-53-0 |
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Molecular Formula |
C11H14F3NO3S |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
[(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl] sulfamate |
InChI |
InChI=1S/C11H14F3NO3S/c1-8(7-18-19(15,16)17)6-9-2-4-10(5-3-9)11(12,13)14/h2-5,8H,6-7H2,1H3,(H2,15,16,17)/t8-/m0/s1 |
InChI Key |
ASYNBADTLMXIFZ-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)C(F)(F)F)COS(=O)(=O)N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(F)(F)F)COS(=O)(=O)N |
Origin of Product |
United States |
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